molecular formula C11H9NO3 B1314006 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 67503-08-6

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

Cat. No. B1314006
CAS RN: 67503-08-6
M. Wt: 203.19 g/mol
InChI Key: WQBMGVVIMKVWJT-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely belongs to the class of spirocyclic compounds . Spirocyclic compounds are inherently highly 3-dimensional structures, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .


Synthesis Analysis

While specific synthesis methods for “2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” were not found, there are general methods for synthesizing spirocyclic oxindoles . For instance, Schiff’s bases of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile were synthesized using different aromatic aldehydes .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Spirocyclic oxindoles have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . They interact with a wide range of receptors and this activity has resulted in significant interest in developing efficient methods to prepare spiro compounds .
    • Methods of Application : An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’- ( tert -butoxycarbonyl)-2-oxospiro [indoline-3,4’-piperidine]-5-carboxylic acid is described. The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .
    • Results or Outcomes : The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .
  • Scientific Field: Organic Chemistry

    • Application Summary : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
    • Methods of Application : The review analyses the development of new stereoselective approaches to spirocyclic oxindoles .
    • Results or Outcomes : The review highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
  • Scientific Field: Asymmetric Synthesis

    • Application Summary : The compound has been used in the asymmetric synthesis of highly substituted chiral 2-Oxospiro- [indole-3,4′- (1′,4′-dihydropyridine)] derivatives .
    • Methods of Application : The synthesis involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst .
    • Results or Outcomes : The final adducts were reached with promising results of enantioselectivity for the first time .
  • Scientific Field: Organic Chemistry

    • Application Summary : Spirocyclopropane annelated to six- and five-member rings have been synthesized and applied in recent decades .
    • Methods of Application : Various methods for the synthesis of these compounds have been reported, including photochemical reactions and Corey–Chaykovsky reactions .
    • Results or Outcomes : These compounds have demonstrated antifungal, antibacterial, antiviral and some enzyme inhibition activities .
  • Scientific Field: Asymmetric Synthesis

    • Application Summary : The compound has been used in the asymmetric synthesis of highly functionalized chiral 2-Oxospiro- [indole-3,4′- (1′,4′-dihydropyridine)] derivatives .
    • Methods of Application : The synthesis involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst .
    • Results or Outcomes : The final adducts were reached with promising results of enantioselectivity for the first time .
  • Scientific Field: Organic Chemistry

    • Application Summary : Spirocyclopropane annelated to six- and five-member rings have been synthesized and applied in recent decades .
    • Methods of Application : Various methods for the synthesis of these compounds have been reported, including photochemical reactions and Corey–Chaykovsky reactions .
    • Results or Outcomes : These compounds have demonstrated antifungal, antibacterial, antiviral and some enzyme inhibition activities .

properties

IUPAC Name

2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBMGVVIMKVWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

CAS RN

67503-08-6
Record name 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid
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